molecular formula C16H12BrFN2O B8702123 7-Bromo-5-(2-fluoro-phenyl)-3-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one CAS No. 872874-11-8

7-Bromo-5-(2-fluoro-phenyl)-3-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one

Cat. No.: B8702123
CAS No.: 872874-11-8
M. Wt: 347.18 g/mol
InChI Key: QEFZCKUXGLDPPT-VIFPVBQESA-N
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Description

7-Bromo-5-(2-fluoro-phenyl)-3-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. This particular compound is structurally characterized by the presence of a bromine atom at the 7th position, a fluorophenyl group at the 5th position, and a methyl group at the 3rd position on the benzodiazepine core.

Properties

CAS No.

872874-11-8

Molecular Formula

C16H12BrFN2O

Molecular Weight

347.18 g/mol

IUPAC Name

(3S)-7-bromo-5-(2-fluorophenyl)-3-methyl-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C16H12BrFN2O/c1-9-16(21)20-14-7-6-10(17)8-12(14)15(19-9)11-4-2-3-5-13(11)18/h2-9H,1H3,(H,20,21)/t9-/m0/s1

InChI Key

QEFZCKUXGLDPPT-VIFPVBQESA-N

Isomeric SMILES

C[C@H]1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3F

Canonical SMILES

CC1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-(2-fluoro-phenyl)-3-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one typically involves the following steps:

    Formation of the Benzodiazepine Core: The core structure is synthesized through the condensation of 2-aminobenzophenone with a suitable amine, followed by cyclization.

    Introduction of the Bromine Atom: Bromination is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Addition of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Methylation: The methyl group is added using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production methods for this compound involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient bromination and methylation, and employing high-purity reagents to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine and fluorine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazepines with various functional groups.

Scientific Research Applications

7-Bromo-5-(2-fluoro-phenyl)-3-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its effects on neurotransmitter receptors and ion channels.

    Medicine: Investigated for its potential use in treating neurological disorders such as epilepsy, anxiety, and insomnia.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. The result is a sedative and anxiolytic effect, reducing neuronal excitability and inducing relaxation.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
  • 7-Bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
  • Flubromazepam

Uniqueness

7-Bromo-5-(2-fluoro-phenyl)-3-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one is unique due to the presence of both a fluorophenyl and a methyl group, which can influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the methyl group can affect its binding affinity and selectivity for GABA receptors.

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